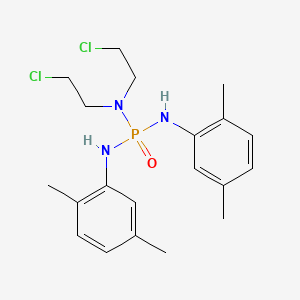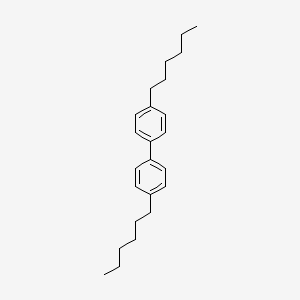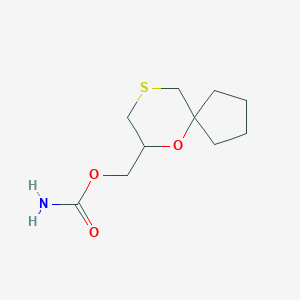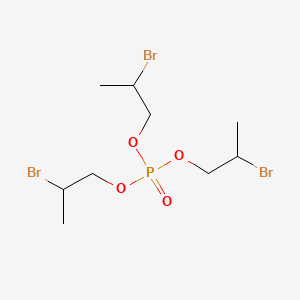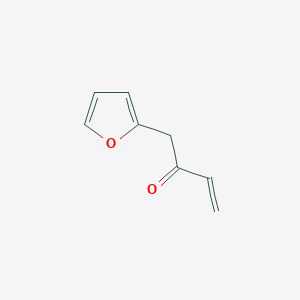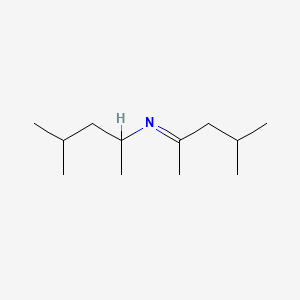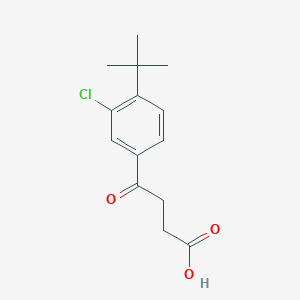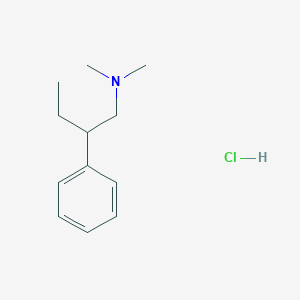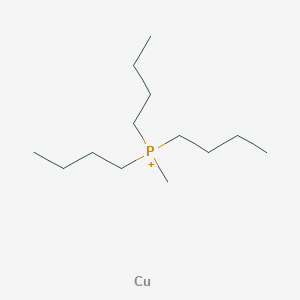
Copper;tributyl(methyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;tributyl(methyl)phosphanium is a compound that falls under the category of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups In this case, the phosphorus atom is bonded to three butyl groups and one methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tertiary phosphines, including compounds like copper;tributyl(methyl)phosphanium, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . For example, the reaction of tributylphosphine with methyl iodide can yield tributyl(methyl)phosphanium iodide, which can then be reacted with a copper salt to form the desired compound.
Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: Copper;tributyl(methyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under certain conditions to form lower oxidation state species.
Substitution: The butyl or methyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and organolithium compounds are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
科学研究应用
Copper;tributyl(methyl)phosphanium has several applications in scientific research:
作用机制
The mechanism by which copper;tributyl(methyl)phosphanium exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic reactions. The copper ion can also participate in redox reactions, further enhancing the compound’s reactivity .
相似化合物的比较
Triphenylphosphine: Another tertiary phosphine with three phenyl groups.
Tributylphosphine: Similar to copper;tributyl(methyl)phosphanium but without the methyl group.
Trimethylphosphine: Contains three methyl groups instead of butyl groups.
Uniqueness: this compound is unique due to the presence of both butyl and methyl groups, which can influence its steric and electronic properties. The inclusion of copper also adds to its versatility in catalytic applications .
属性
CAS 编号 |
24743-95-1 |
|---|---|
分子式 |
C13H30CuP+ |
分子量 |
280.90 g/mol |
IUPAC 名称 |
copper;tributyl(methyl)phosphanium |
InChI |
InChI=1S/C13H30P.Cu/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;/q+1; |
InChI 键 |
FEUSTFVYGWKWFY-UHFFFAOYSA-N |
规范 SMILES |
CCCC[P+](C)(CCCC)CCCC.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



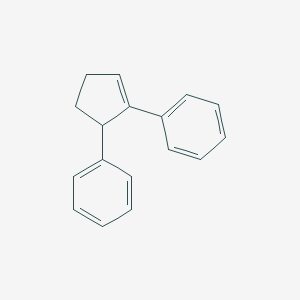
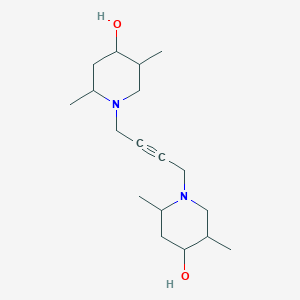
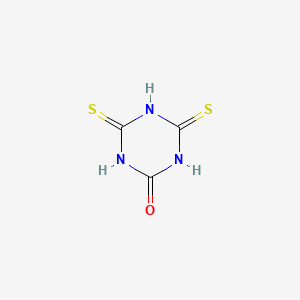
![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
